molecular formula C17H20N2O3 B4465445 N-cyclohexyl-5-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-cyclohexyl-5-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B4465445
M. Wt: 300.35 g/mol
InChI Key: OHIGCAQGTUCBIN-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a unique structure with a cyclohexyl group, a methoxyphenyl group, and an oxazole ring, making it a versatile candidate for further chemical modifications and applications.

Properties

IUPAC Name

N-cyclohexyl-5-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-15-10-6-5-9-13(15)16-11-14(19-22-16)17(20)18-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIGCAQGTUCBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NO2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-5-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide can be achieved through a one-pot three-component reaction. This method involves the reaction of cyclohexyl isocyanate, N-isocyaniminotriphenylphosphorane, and substituted benzoic acids in methylene chloride. The reaction proceeds efficiently at room temperature, yielding high amounts of the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot three-component reaction mentioned above provides a scalable and efficient approach for its synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-5-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-cyclohexyl-5-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. For example, it may inhibit certain kinases or interact with cellular receptors, leading to downstream effects that contribute to its pharmacological activities .

Comparison with Similar Compounds

  • N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide
  • 5-substituted indole-2-carboxamide derivatives

Comparison: N-cyclohexyl-5-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and heterocyclic structure. Compared to similar compounds, it may exhibit different pharmacological activities and chemical reactivity. For instance, the presence of the methoxyphenyl group can enhance its biological activity and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-5-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide
Reactant of Route 2
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N-cyclohexyl-5-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide

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